molecular formula C15H23NO3 B10784655 Etilefrine pivalate CAS No. 100696-30-8

Etilefrine pivalate

Cat. No.: B10784655
CAS No.: 100696-30-8
M. Wt: 265.35 g/mol
InChI Key: DRMHNJGOEAYOIZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Etilefrine pivalate can be synthesized through the esterification of etilefrine with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to increase the reaction rate

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Etilefrine pivalate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield etilefrine and pivalic acid.

    Oxidation: The phenolic group in this compound can be oxidized to form quinones.

    Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Hydrolysis: Etilefrine and pivalic acid

    Oxidation: Quinones and other oxidized derivatives

    Substitution: Various substituted etilefrine derivatives

Scientific Research Applications

Comparison with Similar Compounds

Etilefrine pivalate is similar to other pivalate esters such as:

  • Pivenfrine (phenylephrine pivalate)
  • Dipivefrine (epinephrine dipivalate)

Uniqueness

This compound is unique due to its higher lipophilicity compared to etilefrine, which may enhance its ability to cross biological membranes and exert its effects more efficiently . This property makes it a valuable compound for research and potential therapeutic applications.

List of Similar Compounds

  • Pivenfrine (phenylephrine pivalate)
  • Dipivefrine (epinephrine dipivalate)
  • Etilefrine (ethylnorphenylephrine)

Properties

CAS No.

100696-30-8

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3

InChI Key

DRMHNJGOEAYOIZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O

Origin of Product

United States

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